An In-depth Technical Guide to the Chemical Properties of tert-Butyl oct-7-yn-1-ylcarbamate
An In-depth Technical Guide to the Chemical Properties of tert-Butyl oct-7-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl oct-7-yn-1-ylcarbamate is a bifunctional organic molecule of significant interest in the fields of chemical biology and drug discovery. Its structure incorporates a terminal alkyne and a tert-butyloxycarbonyl (Boc)-protected primary amine. This unique combination of functional groups makes it a valuable building block and chemical probe, particularly as a crosslinker in "click chemistry" applications.[1][2] The terminal alkyne allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the Boc-protected amine provides a stable yet readily cleavable handle for further synthetic modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl oct-7-yn-1-ylcarbamate, tailored for professionals in research and development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of tert-Butyl oct-7-yn-1-ylcarbamate
| Property | Value | Source/Comment |
| Molecular Formula | C₁₃H₂₃NO₂ | [1] |
| Molecular Weight | 225.33 g/mol | [1] |
| CAS Number | 1451262-84-2 | [1] |
| Appearance | Liquid | [3] |
| Density | 0.942 ± 0.06 g/cm³ | [3] |
| Melting Point | Not available | Data not found in literature. |
| Boiling Point | Not available | Data not found in literature. |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate (B1210297), and THF. | Inferred from its chemical structure. |
| Storage | Store at -20°C for long-term stability. | [1] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of tert-butyl oct-7-yn-1-ylcarbamate is not widely published, a general and reliable method involves the Boc-protection of the corresponding primary amine, 8-octyn-1-amine.
Experimental Protocol: Synthesis of tert-Butyl oct-7-yn-1-ylcarbamate
This procedure is a general method for the N-Boc protection of a primary amine.
Materials:
-
8-octyn-1-amine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Triethylamine (B128534) (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 8-octyn-1-amine (1.0 equivalent) in the chosen solvent (e.g., DCM) at 0 °C, add triethylamine (1.1 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure tert-butyl oct-7-yn-1-ylcarbamate.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | br s | 1H | NH -COO |
| ~3.1 | q | 2H | -CH₂ -NH |
| ~2.2 | td | 2H | -CH₂ -C≡CH |
| ~1.9 | t | 1H | -C≡CH |
| ~1.5 | m | 2H | -CH₂-CH₂ -CH₂- |
| ~1.45 | s | 9H | -C(CH₃ )₃ |
| ~1.35 | m | 6H | -(CH₂ )₃- |
¹³C NMR Spectroscopy (Predicted)
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~156.0 | C =O (carbamate) |
| ~83.9 | -C ≡CH |
| ~79.0 | -C (CH₃)₃ |
| ~68.5 | -C≡C H |
| ~40.5 | -C H₂-NH |
| ~29.9 | Alkyl C H₂ |
| ~29.0 | Alkyl C H₂ |
| ~28.5 | -C(C H₃)₃ |
| ~28.4 | Alkyl C H₂ |
| ~26.4 | Alkyl C H₂ |
| ~18.4 | -C H₂-C≡CH |
FT-IR Spectroscopy (Predicted)
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Sharp, Medium | ≡C-H stretch |
| ~3350 | Broad, Medium | N-H stretch (carbamate) |
| ~2930, 2860 | Strong | C-H stretch (aliphatic) |
| ~2120 | Weak | C≡C stretch (terminal alkyne) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1520 | Medium | N-H bend (carbamate) |
| ~1170 | Strong | C-O stretch (carbamate) |
Reactivity and Applications
The chemical reactivity of tert-butyl oct-7-yn-1-ylcarbamate is dictated by its two primary functional groups: the terminal alkyne and the Boc-protected amine.
Click Chemistry
The terminal alkyne moiety makes this compound an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and highly specific formation of a stable 1,2,3-triazole linkage with an azide-containing molecule.[1][2] This reaction is widely used in bioconjugation, materials science, and drug discovery for linking different molecular fragments.
Deprotection of the Boc Group
The Boc protecting group is stable under a wide range of conditions but can be readily removed under mild acidic conditions to reveal the primary amine. This allows for subsequent functionalization at this position.
Experimental Protocol: Boc Deprotection
Materials:
-
tert-Butyl oct-7-yn-1-ylcarbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-butyl oct-7-yn-1-ylcarbamate in DCM.
-
Add an excess of TFA (e.g., 10-50% v/v) or 4M HCl in dioxane to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected amine (8-octyn-1-amine).
Safety and Handling
tert-Butyl oct-7-yn-1-ylcarbamate should be handled in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[3] According to its Safety Data Sheet, it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3] Store the compound in a tightly sealed container in a cool, dry place, with long-term storage recommended at -20°C.[1][3]
Conclusion
tert-Butyl oct-7-yn-1-ylcarbamate is a versatile chemical tool with significant potential in synthetic chemistry and drug development. Its bifunctional nature allows for orthogonal chemical modifications, making it a valuable component in the construction of complex molecules and bioconjugates. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity to aid researchers in its effective application. While some experimental data remains to be published, the provided information, based on established chemical principles and data from analogous compounds, serves as a robust resource for its use in a research and development setting.
